L-Valyl-L-leucyl-L-alanyl-L-leucine
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Overview
Description
L-Valyl-L-leucyl-L-alanyl-L-leucine is a tetrapeptide composed of the amino acids valine, leucine, alanine, and leucine. Peptides like this compound are known for their roles in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-leucyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.
Oxidation: Oxidative modifications can occur, particularly at the side chains of amino acids like leucine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or enzymes like pepsin.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products
Hydrolysis: Valine, leucine, alanine, and leucine.
Oxidation: Oxidized forms of the peptide or its constituent amino acids.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Valyl-L-leucyl-L-alanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valyl-L-leucyl-L-alanyl-L-leucine depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-valine
- L-Valyl-L-alanine
- L-Leucyl-L-alanine
Comparison
L-Valyl-L-leucyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Compared to similar peptides, it may exhibit different stability, solubility, and biological activity, making it suitable for specific research and industrial purposes.
Properties
CAS No. |
798540-85-9 |
---|---|
Molecular Formula |
C20H38N4O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H38N4O5/c1-10(2)8-14(23-19(27)16(21)12(5)6)18(26)22-13(7)17(25)24-15(20(28)29)9-11(3)4/h10-16H,8-9,21H2,1-7H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)/t13-,14-,15-,16-/m0/s1 |
InChI Key |
WTFFUFVTEBOXNZ-VGWMRTNUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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